molecular formula C7H5FO2 B8710385 Phenyl Fluoroformate CAS No. 351-80-4

Phenyl Fluoroformate

Cat. No. B8710385
CAS RN: 351-80-4
M. Wt: 140.11 g/mol
InChI Key: VRDZDFJZFWYWIQ-UHFFFAOYSA-N
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Description

Phenyl Fluoroformate is a useful research compound. Its molecular formula is C7H5FO2 and its molecular weight is 140.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality Phenyl Fluoroformate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl Fluoroformate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

351-80-4

Molecular Formula

C7H5FO2

Molecular Weight

140.11 g/mol

IUPAC Name

phenyl carbonofluoridate

InChI

InChI=1S/C7H5FO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H

InChI Key

VRDZDFJZFWYWIQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 11.6 g (0.058 mole) of freshly distilled 1-chloroethyl phenyl carbonate, 4.60 g (0.079 mole) of anhydrous KF (Aldrich), 0.80 g (0.003 mole) of 18-crown-6 ether (Aldrich) is prepared. The mixture is stirred and heated by means of an oil bath at 75° C. at a pressure of about 2.7 kPa. The reaction is allowed to proceed for 90 minutes during which the phenyl fluoroformate which is formed continuously evaporates and is removed by fractional distillation.
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Synthesis routes and methods II

Procedure details

To a solution of phenylchloroformate in acetonitrile is charged sodium fluoride. To this mixture is charged the 15-crown-5(“15C5”) at ambient temperature. The reaction mixture is then heated to 40° C. for approximately 16 hrs. Reaction completion is monitored by gas chromatography (“G.C.”).
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

The preparation was carried out as in Example 2 but using 250 g of ethylene carbonate, 89 g (1.53 mol) of potassium fluoride and 156.6 g (1.0 mol) of phenyl chloroformate. After addition of the chloroformate, stirring of the reaction mixture was continued at 45°-50° C. for 2 hours. Evaporation under vacuum was carried out as above. By distillation under reduced pressure, 131 g (93.5% yield) of phenyl fluoroformate with a boiling point of 62°-64° at 40 mm Hg were recovered.
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93.5%

Synthesis routes and methods V

Procedure details

To a solution of phenylchloroformate in acetonitrile is charged sodium fluoride. To this mixture is charged the 15-crown-5 (“15C5”)at ambient temperature. The reaction mixture is then heated to 40° C. for approximately 16 hrs. Reaction completion is monitored by gas chromatography (“G.C.”).
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